5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-8-12(14(21)19-5-6-23-15(19)17-8)18-13(20)10-7-9(16)3-4-11(10)22-2/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQMAIBKUSMCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a thiourea derivative and a suitable diketone, the thiazolopyrimidine ring can be formed via a condensation reaction.
Introduction of the Benzamide Moiety: The benzamide core can be introduced through an amide coupling reaction. This often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Functional Group Modifications: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyrimidine ring. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine ring. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The chloro group in the benzamide moiety can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chloro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays to investigate cellular pathways.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Research into its pharmacokinetics and pharmacodynamics is ongoing.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its thiazolo-pyrimidine-6-yl amide substituent. Comparisons with similar derivatives highlight key differences in substituents and their implications:
The sulphamoylphenyl group in derivatives from introduces hydrogen-bonding capabilities via the sulphonamide moiety, which may enhance receptor binding in therapeutic contexts (e.g., cyclooxygenase inhibition) .
Heterocyclic Core Modifications :
- The ethyl ester and trimethoxybenzylidene substituents in ’s thiazolo-pyrimidine derivative suggest enhanced π-π stacking interactions, influencing crystal packing and solubility. In contrast, the target compound’s 7-methyl and 5-oxo groups may reduce steric hindrance, favoring synthetic accessibility .
Biological Relevance :
- As a glibenclamide intermediate , the target compound’s thiazolo-pyrimidine core may serve as a precursor for sulphonylurea drugs, which act on pancreatic ATP-sensitive potassium channels. However, the absence of a sulphonylurea group distinguishes it from glibenclamide, likely limiting direct anti-diabetic activity.
- Analogues with sulphonamide groups () are linked to anti-inflammatory applications, highlighting how substituent choice directs therapeutic targeting .
Synthetic Routes: The target compound’s synthesis may parallel methods for analogous thiazolo-pyrimidines, such as cyclization of chloromethyl precursors with thiocarbamates (e.g., potassium N-phenyl-N'-cyanoimidothiocarbonate in ) . Contrastingly, sulphamoylphenyl derivatives () require chlorosulphonic acid for sulphonation, a step unnecessary in the target compound’s synthesis .
Physicochemical Properties and Hydrogen Bonding
The target compound’s 5-oxo group and amide linkage provide hydrogen-bonding donors/acceptors, critical for crystal packing and solubility. emphasizes that hydrogen-bonding patterns (e.g., graph set analysis) dictate molecular aggregation . Compared to the ethyl ester derivative in , the target’s lack of ester groups may reduce hydrophobicity, improving aqueous solubility.
Biological Activity
5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure with a benzamide core and a thiazolopyrimidine ring. The presence of chloro and methoxy substituents contributes to its unique chemical properties.
| Property | Details |
|---|---|
| IUPAC Name | 5-chloro-2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
| Molecular Formula | C15H12ClN3O3S |
| Molecular Weight | 345.79 g/mol |
| CAS Number | 941924-93-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include enzymes or receptors involved in various disease pathways. The binding affinity and specificity of the compound can lead to the modulation of enzymatic activity, potentially inhibiting or activating certain cellular processes.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, research indicates that compounds with similar thiazolopyrimidine structures exhibited significant anti-proliferative effects against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. These compounds often induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activities .
Case Studies
-
Study on Cytotoxicity :
A study assessed the cytotoxic effects of thiazolopyrimidine derivatives, including this compound, demonstrating a dose-dependent inhibition of cancer cell proliferation. The compound showed promising results with an IC50 value comparable to established chemotherapeutic agents like cisplatin . -
Mechanistic Insights :
Investigations into the mechanism revealed that the compound could inhibit critical signaling pathways such as AKT and ERK in cancer cells, leading to reduced cell survival and proliferation. This highlights its potential as a therapeutic agent in cancer treatment strategies .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a drug candidate. Preliminary studies suggest favorable absorption characteristics; however, detailed toxicity profiles are still required to ascertain safety for clinical use.
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide?
The synthesis typically involves multi-step condensation and cyclization reactions. A standard protocol includes refluxing intermediates like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, substituted benzaldehydes (e.g., 3-chloro or methoxy derivatives), and sodium acetate in a glacial acetic acid/acetic anhydride mixture. The reaction is optimized at 8–10 hours under reflux, followed by recrystallization from ethyl acetate/ethanol (3:2) to obtain pure crystals .
Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular conformation, such as the puckered pyrimidine ring (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
- Spectroscopy : H NMR, C NMR, and IR spectroscopy confirm functional groups and substituent positions. For example, IR identifies carbonyl stretches (C=O at ~1700 cm), while NMR assigns methoxy, chloro, and aromatic protons .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
Key parameters include:
- Solvent system : A 1:1 acetic acid/acetic anhydride mixture enhances cyclization efficiency by acting as both solvent and dehydrating agent .
- Catalyst : Sodium acetate (1.5 g per 0.01 mol substrate) accelerates condensation by deprotonating intermediates .
- Substituent selection : Electron-withdrawing groups (e.g., Cl) on benzaldehyde derivatives improve reactivity, while bulky groups (e.g., trimethoxybenzylidene) may reduce steric hindrance during crystallization .
Q. What structural features influence the biological activity of thiazolo[3,2-a]pyrimidine derivatives?
- Substituent effects : Chloro and methoxy groups enhance antimicrobial activity by increasing lipophilicity and membrane penetration. For example, 5-(4-chlorophenyl) derivatives exhibit higher activity against Gram-positive bacteria .
- Conformational flexibility : A puckered pyrimidine ring (deviation ~0.224 Å from planarity) may influence binding to biological targets like enzymes or receptors .
Q. How to resolve contradictions in spectroscopic data when different substituents are introduced?
- Cross-validation : Combine SC-XRD (for absolute configuration) with H-C HMBC NMR to correlate substituent positions and coupling patterns .
- Electronic effects : Electron-donating groups (e.g., methoxy) shift NMR signals upfield, while electron-withdrawing groups (e.g., Cl) deshield protons. Steric effects from ortho-substituents can split signals due to restricted rotation .
Q. What are the key considerations in designing derivatives for structure-activity relationship (SAR) studies?
- Core modifications : Vary substituents on the benzamide (e.g., 5-Cl, 2-OCH) and thiazolo-pyrimidine (e.g., 7-CH) moieties to assess electronic and steric contributions .
- Solubility : Introduce polar groups (e.g., -COOH, -NH) to improve aqueous solubility for in vitro assays .
- Bioactivity screening : Prioritize derivatives with low cytotoxicity (e.g., IC > 100 µM) and high selectivity indices in antimicrobial or enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
